Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate
Description
Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 1263286-63-0) is a thiazole-based heterocyclic compound characterized by a trifluoromethyl (-CF₃) group at position 4 and an ethoxycarbonyl (-COOEt) group at position 5 of the thiazole ring. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, including enzyme inhibitors and antifungal agents . The compound is typically synthesized via Hantzsch thiazole condensation or nitrosation reactions using precursors like ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate and isoamyl nitrite .
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQFBNVLJIBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiazole derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its applications include:
- Antiviral Agents : The compound has been explored for its potential in developing antiviral medications targeting flaviviruses. Modifications to its structure have been shown to improve metabolic stability and therapeutic index (TI), making it a candidate for further research in antiviral drug design .
- Anticancer Drugs : Research indicates that derivatives of thiazole compounds, including those containing the trifluoromethyl group, exhibit significant anticancer activity. For instance, novel thiazole derivatives have been synthesized and tested for their efficacy against various cancer cell lines . The incorporation of the trifluoromethyl moiety enhances biological activity by improving the pharmacokinetic properties of these compounds.
Agricultural Chemistry
In agricultural chemistry, this compound plays a crucial role in formulating agrochemicals:
- Pesticides and Herbicides : The trifluoromethyl group contributes to increased biological activity against pests and pathogens. This enhancement allows for the development of more effective pesticides that can target a broader range of agricultural threats while potentially reducing the required dosage .
Material Science
The compound is also significant in material science:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to improve their thermal stability and chemical resistance. This property is particularly useful in creating advanced materials for coatings and electronics, where durability and performance are critical .
Research Reagents
As a versatile building block, this compound is employed in various organic synthesis reactions:
- Synthetic Chemistry : Researchers utilize this compound to construct complex molecules necessary for studies in medicinal chemistry and biochemistry. Its ability to undergo diverse chemical transformations makes it an essential reagent in laboratory settings .
Pharmaceutical Applications
A notable case study involved the synthesis of thiazole derivatives aimed at enhancing antiviral activity against flaviviruses. By modifying the structure of this compound, researchers achieved improved metabolic stability and selectivity, demonstrating its potential as a lead compound in drug development .
Agricultural Efficacy
In agricultural studies, formulations containing this compound were tested for their effectiveness against specific pest populations. Results indicated a marked increase in efficacy compared to traditional formulations, highlighting the compound's role in enhancing crop protection strategies .
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes involved in cellular metabolism and signaling .
Comparison with Similar Compounds
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
- Structure : Substituted with a methyl group at position 4 and a 4-(trifluoromethyl)phenyl group at position 2.
- Synthesis: Prepared via Hantzsch condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol .
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate
- Structure : Features a 4-bromophenyl group at position 4 and a benzylurea moiety at position 2.
- Synthesis: Derived from ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate via coupling with benzyl isocyanate .
- Applications : Evaluated as a SIRT2 inhibitor with moderate activity (27% yield in synthesis) .
- Key Difference : The bromophenyl group enhances electrophilicity, while the urea moiety introduces hydrogen-bonding capacity, influencing target binding .
Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylates
- Structure: Contains a phenoxymethyl group at position 4 with variable substituents on the benzene ring (e.g., -OCH₃, -NO₂).
- Synthesis: Synthesized via nucleophilic substitution of ethyl 4-(chloromethyl)thiazole-5-carboxylate with substituted phenols .
- Applications : Demonstrated potent PTP1B inhibitory activity (IC₅₀ = 4.46 μM for compound 110), crucial for diabetes and obesity research .
- Key Difference: Phenoxymethyl groups modulate enzyme inhibition through electronic and steric effects, outperforming trifluoromethyl derivatives in specific assays .
Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate
- Structure : Trifluoromethyl group at position 5 and ethoxycarbonyl at position 4.
- Properties : Molecular weight = 225.19 g/mol; density = 1.407 g/cm³; predicted boiling point = 264.2°C .
- Applications : Hydrolyzed to 5-(trifluoromethyl)thiazole-4-carboxylic acid, a building block for agrochemicals .
- Key Difference : Positional isomerism (CF₃ at 5 vs. 4) alters electronic distribution and reactivity .
Ethyl 4-methyl-2-phenylthiazole-5-carboxylate
- Structure : Methyl at position 4 and phenyl at position 2.
- Synthesis : Produced via condensation of thiobenzamide with ethyl 2-chloroacetoacetate .
- Applications : Intermediate for anticancer thiadiazole derivatives (e.g., compound 7b: IC₅₀ = 1.61 μg/mL against HepG-2) .
- Key Difference : Lack of trifluoromethyl group reduces metabolic stability but improves synthetic accessibility .
Tabulated Comparison of Key Compounds
Biological Activity
Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.
This compound has the molecular formula and is characterized by a thiazole ring with a trifluoromethyl group at the 4-position. This structural feature significantly influences its biological properties, particularly in relation to its pharmacological activities.
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit notable antitumor activity. The compound's cytotoxic effects have been evaluated against various cancer cell lines, with findings indicating that modifications to the thiazole structure can enhance potency.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 1.98 |
| Other thiazole derivatives | Jurkat (human leukemia) | <10 |
The presence of electron-withdrawing groups, such as trifluoromethyl, has been correlated with increased cytotoxicity, likely due to enhanced interactions with cellular targets .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Thiazole derivatives have shown effectiveness against flaviviruses by inhibiting viral replication through interactions with viral proteins.
Case Study: Antiviral Efficacy
In a study focusing on phenylthiazole derivatives, compounds similar to this compound demonstrated significant inhibitory activity against yellow fever virus. The lead compound exhibited an EC50 value in the low micromolar range, indicating strong antiviral potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes by stabilizing the interaction through hydrogen bonding.
- Cell Membrane Permeability : The lipophilic nature of the compound allows for better penetration into cells, facilitating its action against intracellular targets.
- Modification of Signaling Pathways : Thiazoles have been shown to modulate various signaling pathways involved in cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The following factors have been identified as significant:
- Position of Substituents : Alterations at the 2 and 5 positions of the thiazole ring can dramatically affect potency and selectivity.
- Nature of Substituents : Electron-withdrawing groups enhance cytotoxicity, while bulky substituents may hinder activity due to steric effects.
Table 2: SAR Analysis of Thiazole Derivatives
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| C2 | Electron-withdrawing | Increased potency |
| C4 | Bulky groups | Decreased potency |
| C5 | Halogen atoms | Variable effects depending on size |
Q & A
Q. What are the common synthetic routes for Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Hantzsch Thiazole Synthesis : Reacting 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (5 hours) yields the compound after neutralization, filtration, and recrystallization (yield ~70%) .
- Urea Derivative Formation : Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate reacts with benzyl isocyanate in acetonitrile at 80°C for 8 hours, followed by extraction and preparative HPLC purification (yield 27%) .
- Key Variables : Solvent choice (ethanol vs. acetonitrile), temperature (reflux vs. 80°C), and purification methods (recrystallization vs. HPLC) critically impact yield and purity.
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths (e.g., thiazole C–S bond: ~1.74 Å) and dihedral angles (e.g., ~5.15° between thiazole and phenyl rings), confirming coplanarity except for trifluoromethyl/ethoxy groups .
- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 366 [M+H]+) and retention times (1.26 minutes under SMD-TFA05 conditions) .
- Elemental Analysis : Validates C, H, N, S content (e.g., CHFNOS) .
Q. What are the compound’s key physicochemical properties relevant to experimental design?
- Methodological Answer :
- Solubility : Hydrophobic due to trifluoromethyl and ester groups; soluble in ethanol, acetonitrile, ethyl acetate .
- Stability : Moisture-sensitive (requires inert gas handling) ; flash point 72°C, necessitating storage below 50°C .
Advanced Research Questions
Q. How can computational modeling optimize bioactivity in thiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Substituents on the phenyl ring (e.g., phenoxymethyl groups) enhance enzyme inhibition (e.g., PTP1B IC = 4.46 µM) .
- Docking Studies : Identify binding interactions (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
- DFT Calculations : Predict electronic effects of trifluoromethyl groups on reactivity .
Q. What strategies improve synthetic efficiency and scalability for derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) for analogous pyrazole-thiazole hybrids .
- Catalytic Optimization : Triethylamine as a base in HS-mediated thiazole cyclization improves yield (e.g., 69% for hydrazide intermediates) .
- Purification : Preparative HPLC resolves regioisomers; recrystallization in ethanol minimizes impurities .
Q. How does the compound’s crystallographic data inform drug design?
- Methodological Answer :
- Hydrogen Bonding : Absence of intermolecular H-bonds in the crystal structure suggests hydrophobic interactions dominate in biological targets .
- Conformational Flexibility : Ethoxy and trifluoromethyl groups adopt non-planar orientations, guiding derivatization for improved pharmacokinetics .
Q. What methodologies assess biological activity in thiazole-based analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
